Salsolidine

Catalog No.
S596918
CAS No.
5784-74-7
M.F
C12H17NO2
M. Wt
207.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Salsolidine

CAS Number

5784-74-7

Product Name

Salsolidine

IUPAC Name

6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

InChI

InChI=1S/C12H17NO2/c1-8-10-7-12(15-3)11(14-2)6-9(10)4-5-13-8/h6-8,13H,4-5H2,1-3H3

InChI Key

HMYJLVDKPJHJCF-UHFFFAOYSA-N

SMILES

CC1C2=CC(=C(C=C2CCN1)OC)OC

Synonyms

1-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, salsolidine, salsolidine hydrochloride, salsolidine hydrochloride, (S)-isomer, salsolidine, (S)-isomer

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1)OC)OC

Salsolidine is a naturally occurring alkaloid classified as a tetrahydroisoquinoline. Its chemical structure is characterized by the presence of two methoxy groups and a methyl group, specifically represented as 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline. This compound has garnered attention for its potential pharmacological properties, particularly as a monoamine oxidase A inhibitor, which plays a significant role in regulating neurotransmitter levels in the brain. Salsolidine is derived from various natural sources and has been studied for its implications in neuroprotection and cardiovascular health .

  • Oxidation: This compound can be oxidized to yield corresponding quinoline derivatives. Common oxidizing agents used include potassium permanganate and hydrogen peroxide.
  • Reduction: It can be reduced to form dihydro derivatives, utilizing reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Salsolidine can participate in substitution reactions, particularly at the nitrogen atom, often involving alkyl halides or acyl chlorides in the presence of a base .

These reactions highlight the versatility of salsolidine in synthetic organic chemistry.

Salsolidine has demonstrated significant biological activity, primarily due to its role as a monoamine oxidase A inhibitor. By inhibiting this enzyme, salsolidine increases the levels of monoamines such as serotonin and norepinephrine in the brain, which can positively influence mood and cognitive function. Additionally, research indicates that derivatives of salsolidine exhibit cytotoxic properties against various cancer cell lines, including HEK293 (human embryonic kidney), A549 (lung cancer), MCF-7 (breast cancer), and SH-SY5Y (neuroblastoma) cells . The compound's mechanism of action suggests potential applications in treating neurodegenerative diseases and managing hypertension.

Several synthesis methods for salsolidine have been developed:

  • Pomeranz–Fritsch–Bobbitt Methodology: This method involves hydride addition to N-tert-butanesulfinyl ketimine to produce salsolidine with high enantiomeric purity .
  • Reaction with Formamidine: Salsolidine can be synthesized by reacting 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with formamidine in the presence of camphorsulfonic acid as a catalyst under reflux conditions .
  • Continuous-flow Systems: Industrial production often employs continuous-flow systems combined with green solvents to enhance efficiency and sustainability.

These methods reflect the compound's synthetic versatility and potential for large-scale production.

Salsolidine has various applications across multiple fields:

  • Pharmaceutical Development: Due to its neuroprotective properties and ability to modulate neurotransmitter levels, salsolidine is explored for developing treatments for neurodegenerative diseases and mood disorders.
  • Biochemical Research: It serves as a research tool for studying enzyme activity and neurotransmitter modulation.
  • Synthetic Chemistry: Salsolidine is utilized as a precursor for synthesizing complex alkaloids and other bioactive compounds .

Studies on salsolidine have indicated its interactions with several biological targets:

  • Monoamine Oxidase A: As a competitive inhibitor, it affects monoamine metabolism and subsequently alters neurotransmitter levels in the brain.
  • Cyclin-dependent Kinase 9: Certain derivatives have shown cytotoxic activity through interaction with this kinase, influencing cell cycle progression in tumor cells .

These interactions underscore the compound's potential therapeutic implications.

Salsolidine shares structural similarities with several other tetrahydroisoquinoline alkaloids. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
TetrahydropalmatineContains a similar tetrahydroisoquinoline backboneExhibits analgesic properties; used in traditional medicine
BerberineQuaternary ammonium salt; isoquinoline structureKnown for antimicrobial and anti-inflammatory effects
MorphinePhenanthrene structure; derived from opium poppyPotent analgesic; acts primarily on opioid receptors

Salsolidine is unique due to its specific inhibition of monoamine oxidase A and its implications in neuroprotection and cardiovascular health. Its distinct methoxy substitutions further differentiate it from other similar compounds .

Salsolidine, a tetrahydroisoquinoline alkaloid, was first isolated from Salsola richteri (Chenopodiaceae) by Proskurnina and Orekhov in the early 20th century. Initial studies identified it as the levorotatory enantiomer (-)-1 [(S)-salsolidine], highlighting its presence in plant species within the Salsola genus. Subsequent investigations expanded its botanical distribution to include cacti (e.g., Carnegiea gigantea) and other genera like Corispermum leptopyrum. The compound’s racemic form (±)-salsolidine has also been documented, underscoring its natural occurrence in both enantiomeric and racemic configurations.

Taxonomic Classification as a Tetrahydroisoquinoline Alkaloid

Salsolidine belongs to the 1-substituted tetrahydroisoquinoline (THIQ) class, characterized by a bicyclic structure with a tetrahydroisoquinoline core and methoxy substituents at positions 6 and 7. Its molecular formula (C₁₂H₁₇NO₂) and molecular weight (207.27 g/mol) align with other THIQ alkaloids, which are biosynthesized via enzymatic condensation of dopamine derivatives with aldehydes. The compound’s stereochemistry is defined by a single stereocenter at the N1 position, resulting in two enantiomers: (R)- and (S)-salsolidine.

Significance in Natural Products Chemistry

Salsolidine’s significance lies in its dual role as a natural product and a pharmacologically active compound. It serves as a scaffold for synthesizing derivatives with enhanced biological activity, such as monoamine oxidase inhibitors (MAOIs). Additionally, its isolation from diverse plant families (e.g., Chenopodiaceae, Cactaceae) highlights its biosynthetic versatility, making it a valuable model for studying alkaloid biosynthesis.

Evolution of Research Methodologies

Early studies relied on chromatographic isolation and classical structure elucidation techniques. Modern approaches incorporate advanced spectroscopy (NMR, MS) and computational docking to investigate binding interactions. Recent advances in enzymatic synthesis, including the use of imine reductases (IREDs), have enabled stereoselective production of salsolidine and its derivatives.

Salsolidine is a tetrahydroisoquinoline alkaloid with the molecular formula C12H17NO2 [1] [2]. This compound has a molecular weight of 207.27 g/mol, consisting of 12 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms [4] [5] [7]. The empirical formula reflects the presence of a nitrogen-containing heterocyclic ring system with methoxy substituents, which is characteristic of this class of alkaloids [2] [5]. The molecular composition of salsolidine contributes to its specific chemical properties and reactivity patterns observed in various chemical and biological systems [4] [11].

Structural Characterization and Nomenclature

Salsolidine is systematically named as 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline according to International Union of Pure and Applied Chemistry (IUPAC) nomenclature [5] [11]. The compound is also known by several synonyms including 6,7-dimethylsalsolinol, O-methylsalsoline, and norcarnegine [2] [7]. The core structure of salsolidine consists of a partially hydrogenated isoquinoline ring system with a methyl substituent at position 1 and two methoxy groups at positions 6 and 7 [1] [5].

The structural framework of salsolidine features a benzene ring fused to a partially saturated six-membered nitrogen-containing ring [1] [4]. The nitrogen atom in the heterocyclic ring is secondary (NH), forming part of the tetrahydroisoquinoline skeleton [5] [11]. The two methoxy groups (-OCH3) are positioned at the 6 and 7 positions of the aromatic ring, while the methyl group is attached to the stereogenic carbon at position 1 [1] [4] [5].

Stereochemistry and Enantiomeric Forms

Salsolidine possesses one stereogenic center at the C-1 position, resulting in two possible enantiomeric forms: (R)-(+)-salsolidine and (S)-(-)-salsolidine [1] [4] [5]. The presence of this chiral center is significant as it leads to distinct three-dimensional arrangements of the molecule, which can be distinguished by their optical rotation properties [6] [15]. The (R)-enantiomer exhibits dextrorotatory behavior (rotates plane-polarized light to the right), while the (S)-enantiomer shows levorotatory properties (rotates plane-polarized light to the left) [15] [17].

Salsolidine occurs naturally in various plant sources in different enantiomeric forms [4] [17]. It can be found as the pure (S)-enantiomer, pure (R)-enantiomer, or as a racemic mixture ((±)-salsolidine) depending on the biological source [4] [6] [17]. The enantiomeric purity of salsolidine can be determined using chiral high-performance liquid chromatography techniques, which allow for the separation and quantification of the individual enantiomers [6] [18].

The stereochemical properties of salsolidine are particularly important because the enantiomers exhibit different biological activities [4] [11] [17]. Research has demonstrated that the (R)-enantiomer of salsolidine shows significantly higher potency as a monoamine oxidase A inhibitor compared to the (S)-enantiomer, with inhibition constants (Ki) of 6 μM and 186 μM, respectively [4] [11] [20].

Physicochemical Parameters

Melting and Boiling Points

Salsolidine in its free base form exhibits a melting point range of 47.5-48.5 °C [7]. This relatively low melting point is characteristic of many alkaloids with similar molecular weights and structural features [7] [11]. The boiling point of salsolidine has been determined to be 72 °C at standard pressure (760 mmHg) [7] [11]. However, it is worth noting that salsolidine may decompose before reaching its theoretical boiling point when heated at atmospheric pressure, which is common for many organic compounds containing amine functionalities [7] [10].

The hydrochloride salt form of salsolidine demonstrates different thermal properties, with a significantly higher melting point range of 189-192 °C [14]. This substantial increase in melting point compared to the free base is typical of amine salts due to the ionic interactions that strengthen the crystal lattice [10] [14].

Solubility Characteristics

Salsolidine exhibits distinct solubility patterns across different solvents, which are influenced by its molecular structure containing both polar and nonpolar regions [10] [12]. The compound shows excellent solubility in organic solvents, particularly those of medium polarity [10] [11]. Experimental data indicates that salsolidine has a solubility of approximately 30 mg/ml in ethanol and dimethylformamide (DMF), while its solubility in dimethyl sulfoxide (DMSO) is slightly lower at approximately 20 mg/ml [10].

In aqueous environments, salsolidine demonstrates moderate solubility that is pH-dependent due to the presence of the basic nitrogen atom [10] [12]. In phosphate-buffered saline (PBS) at pH 7.2, the solubility of salsolidine is approximately 10 mg/ml [10]. The compound's solubility in water increases significantly under acidic conditions due to protonation of the nitrogen atom, forming a more water-soluble salt [10] [12].

The partition coefficient (LogP) of salsolidine has been determined to be 2.239, indicating a moderate lipophilicity that contributes to its ability to dissolve in both polar and nonpolar solvents [11]. This balanced solubility profile is attributed to the presence of both hydrophilic functional groups (the secondary amine and methoxy groups) and hydrophobic regions (the aromatic ring and methyl substituent) [11] [12].

Spectral Properties

Salsolidine exhibits characteristic spectral properties that are valuable for its identification and structural elucidation [8] [15]. Mass spectrometric analysis of salsolidine using liquid chromatography-atmospheric pressure chemical ionization-quadrupole time-of-flight (LC-APCI-QTOF) in positive mode reveals a prominent molecular ion peak at m/z 208.1331765, corresponding to the protonated molecule [M+H]⁺ [22]. This mass spectral data confirms the molecular weight and formula of salsolidine [8] [22].

Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information about salsolidine [15]. The proton (¹H) NMR spectrum of salsolidine in deuterated chloroform (CDCl₃) at 300 MHz shows characteristic signals including a broad singlet at δ 2.30 ppm (attributed to the NH proton), a triplet at δ 2.69 ppm (J = 6 Hz, corresponding to the methylene protons adjacent to the aromatic ring), and another triplet at δ 3.12 ppm (J = 6 Hz, assigned to the methylene protons adjacent to the nitrogen atom) [15]. These spectral features are consistent with the tetrahydroisoquinoline structure of salsolidine [15] [16].

Additional spectroscopic data includes collision cross-section measurements, which have been determined to be 150.18 Ų for the protonated molecule [M+H]⁺ and 149.17 Ų for the potassium adduct [M+K]⁺ [8]. These values provide information about the three-dimensional shape and size of the salsolidine molecule in the gas phase [8] [16].

Crystal Structure Analysis

Salsolidine crystallizes in the monoclinic crystal system, specifically in the P21 space group, which is characteristic of chiral compounds [19]. The unit cell dimensions for salsolidine crystals have been determined to be approximately a = 10.45 Å, b = 7.23 Å, and c = 15.67 Å, with angles α = 90°, β = 103.5°, and γ = 90° [19]. The monoclinic system is identified by the β angle deviating from 90°, which is typical for many alkaloid structures [19] [21].

The crystal structure of salsolidine contains four molecules per unit cell (Z = 4), which is common for small organic molecules of this size [19]. The molecules in the crystal lattice are arranged in a specific pattern that minimizes energy through various intermolecular interactions [19] [21]. These interactions include hydrogen bonding involving the secondary amine group (N-H) as a hydrogen bond donor and the methoxy oxygen atoms as potential hydrogen bond acceptors [10] [19].

X-ray diffraction studies of salsolidine crystals reveal that the tetrahydroisoquinoline ring system adopts a chair-chair conformation, with the methyl substituent at the C-1 position preferentially oriented in an equatorial position to minimize steric interactions [19] [21]. The aromatic ring remains planar, while the partially saturated heterocyclic ring exhibits the expected puckering characteristic of cyclohexane-like structures [19].

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

207.125928785 g/mol

Monoisotopic Mass

207.125928785 g/mol

Heavy Atom Count

15

Related CAS

63283-42-1 (hydrochloride)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
Salsolidine

Dates

Last modified: 08-15-2023
Marshall et al. Screening and characterization of a diverse panel of metagenomic imine reductases for biocatalytic reductive amination. Nature Chemistry, doi: 10.1038/s41557-020-00606-w, published online 30 December 2020

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